(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinylmethyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions to ensure high yield and purity of the final product. This may involve fine-tuning the choice of catalyst, base, and solvent, as well as controlling the reaction temperature and time.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carbonyl group in the piperidinylmethyl moiety can be reduced to form the corresponding alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. The compound’s ability to inhibit enzymes such as serine proteases and kinases is attributed to its binding to the active site of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group instead of a fluoro group.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is unique due to the presence of the fluoro group and the piperidinylmethyl moiety, which confer distinct chemical properties and reactivity. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-fluoro-4-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-12-7-9(1-2-11(12)13(17)18)8-15-5-3-10(16)4-6-15/h1-2,7,17-18H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBNULUQIKHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCC(=O)CC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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